molecular formula C12H17NOS B1682376 Tiletamine CAS No. 14176-49-9

Tiletamine

Cat. No. B1682376
CAS RN: 14176-49-9
M. Wt: 223.34 g/mol
InChI Key: QAXBVGVYDCAVLV-UHFFFAOYSA-N
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Description

Tiletamine is a dissociative anesthetic and pharmacologically classified as an NMDA receptor antagonist . It is chemically related to ketamine . Tiletamine hydrochloride exists as odorless white crystals .


Synthesis Analysis

The synthesis of Tiletamine usually first prepares that (N- (benzoyloxy)-N- (trifluoroacetyl group) enamine, passes through rearrangement by [3,3]-σ and obtains β- (2- thiophene)-beta-alkamine with the effect of machine aluminon, Deprotection . Another method involves a transition-metal-free α-arylation of α-nitroketones with diaryliodonium salts. This methodology has been used for a concise synthesis of Tiletamine via a three-step procedure from 2-nitrocyclohexanone without the isolation of intermediates .


Molecular Structure Analysis

Tiletamine has a molecular formula of C12H17NOS, an average mass of 223.335 Da, and a Monoisotopic mass of 223.103088 Da .


Chemical Reactions Analysis

Tiletamine is metabolized in the liver and excreted by the kidneys .


Physical And Chemical Properties Analysis

Tiletamine has a chemical formula of C12H17NOS, a molar mass of 223.33 g·mol −1, and exists as odorless white crystals .

Scientific Research Applications

Neurotropic Effects in Non-Mammalian Models

Tiletamine, a non-competitive N-methyl-d-aspartate (NMDA) receptor antagonist, exhibits sedative and neurotropic effects. Its impact on adult zebrafish demonstrated robust, dose-dependent sedative outcomes, offering a model for studying the neuroactive properties of NMDA antagonists in vivo. This positions zebrafish as a valuable model for CNS drug screening, including for substances acting on NMDA receptors like tiletamine (Kolesnikova et al., 2017).

Involvement in the AMPK Signaling Pathway

Tiletamine, widely used in veterinary medicine, impacts the central nervous system and has been linked to the analgesic action of tiletamine through the adenosine 5'-monophosphate activated protein kinase (AMPK) signaling pathway. A study investigating its effects on this pathway in rats found that tiletamine regulates the mRNA expression and protein phosphorylation levels of liver kinase B1 (LKB1), AMPK, and eIF4E-binding protein 1 (4EBP1), suggesting its involvement in mediating the analgesic effect of the anesthetic (Su et al., 2017).

Influence on Cardiovascular Functional Parameters

Tiletamine, in combination with zolazepam, was evaluated for its influence on cardiovascular functional parameters in rats. The study revealed that this combination resulted in significantly higher indices of cardiac function and elevated blood pressures compared to other anesthetic agents, highlighting the need to consider these effects when interpreting data from sedated rats (Redfors et al., 2014).

Chemical Immobilization in Wildlife

Tiletamine, often combined with zolazepam, is a preferred anesthetic for the chemical immobilization of wild mammals due to its short induction time, good muscle relaxation, and smooth recovery. Studies in crested porcupines have confirmed the effectiveness and safety of this combination, indicating its utility in field conditions for various wildlife species (Coppola et al., 2020).

Tiletamine and Oncogene Expression

Tiletamine has been linked to the induction of c-fos oncogene expression in various regions of the rat central nervous system, shedding light on its action sites and contributing to the understanding of general anesthetic mechanisms. This highlights tiletamine's complex interactions within the CNS and its potential for further research into its neurological impact (Wang Hong-bin, 2010).

Safety And Hazards

Tiletamine can cause harm if swallowed or inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14/h5,7,9,13H,2-4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXBVGVYDCAVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14176-50-2 (hydrochloride)
Record name Tiletamine [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID5048552
Record name Tiletamine
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Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Neurochemical interactions of tiletamine, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate (NMDA)-coupled and -uncoupled PCP recognition sites were examined. Tiletamine potently displaced the binding of [3H]1-(2-thienyl)cyclohexylpiperidine with an IC50 of 79 nM without affecting sigma-, glycine, glutamate, kainate, quisqualate, or dopamine (DA) receptors. Like other PCP ligands acting via the NMDA-coupled PCP recognition sites, tiletamine decreased basal, harmaline-, and D-serine-mediated increases in cyclic GMP levels and induced stereotypy and ataxia. Tiletamine was nearly five times more potent than PCP at inhibiting the binding of 3-hydroxy[3H]PCP to its high-affinity NMDA-uncoupled PCP recognition sites. However, following parenteral administration, dizocilpine maleate (MK-801), ketamine, PCP, dexoxadrol, and 1-(2-thienyl)cyclohexylpiperidine HCl, but not tiletamine, increased rat pyriform cortical DA metabolism and/or release, a response modulated by the NMDA-uncoupled PCP recognition sites. Pretreatment with tiletamine did not attenuate the MK-801-induced increases in rat pyriform cortical DA metabolism, a result suggesting that tiletamine is not a partial agonist of the NMDA-uncoupled PCP recognition sites in this region. However, following intracerebroventricular administration (100-500 ug/rat), tiletamine increased pyriform cortical DA metabolism with a bell-shaped dose-response curve. These data indicate a differential interaction of tiletamine with the NMDA-coupled and -uncoupled PCP recognition sites. The paradoxical effects of tiletamine suggest that tiletamine might activate receptor(s) or neuronal pathways of unknown pharmacology., ...This study shows tiletamine to be similar to ketamine and to phencyclidine, agents known to interact with the N-methyl-D,L-aspartate (NMA) receptor. Effects of tiletamine on synaptic transmission and on direct excitatory responses to exogenous amino acids were examined in rat hippocampal and striatal slices. In striatal slices, tiletamine inhibited the NMA-mediated, but not the spontaneous, release of [3H]acetylcholine, with an IC50 of 70 nM. In hippocampal CA1 cells, 3 uM tiletamine in the perfusate reversibly blocked the intracellularly recorded responses to ionophoretically applied NMA, but not to glutamate, quisqualate and kainate. Tiletamine, 3 to 100 uM, had no effect on the orthodromically elicited excitatory postsynaptic potential, action potential amplitude or duration, resting membrane potential, or input resistance. In Mg++-free perfusate, the excitatory postsynaptic potential was greatly augmented to give a paroxysmal depolarization shift and was reversibly blocked by 10 uM tiletamine. /These/ results show that tiletamine is a potent and reversible antagonist of NMA-mediated responses without itself having major effects in low concentrations on normal membrane and synaptic pyramidal cell properties.
Record name TILETAMINE
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Product Name

Tiletamine

CAS RN

14176-49-9
Record name Tiletamine
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Record name Tiletamine [INN:BAN]
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Record name Tiletamine
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Record name Tiletamine
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Record name Tiletamine
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Record name TILETAMINE
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Record name TILETAMINE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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